N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7 and a sulfanyl-linked acetamide moiety at position 3.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-8-9-17(10-15(14)2)26-19(27)12-28-22-21-20(24-13-25-22)18(11-23-21)16-6-4-3-5-7-16/h3-11,13,23H,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQJOWYYTCPKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide, also known by its CAS number 1189863-47-5, is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparative analysis with similar compounds.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 388.5 g/mol
- Structure : The compound contains a pyrrolopyrimidine core linked to a dimethylphenyl group and a sulfanyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been found to inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing pathways related to cell survival and apoptosis.
- Enzyme Interaction : The sulfanyl group suggests potential interactions with enzymes that could lead to altered metabolic pathways.
Biological Activity and Efficacy
Recent studies have evaluated the compound's efficacy against various cancer cell lines and other biological targets:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant growth inhibition in several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 8.5 | Better than 5-FU (17.02 µM) |
| MDA-MB-231 | 6.0 | Better than 5-FU (11.73 µM) |
| A549 (Lung Cancer) | 10.0 | Comparable |
These results indicate a promising selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potential for further development as an anticancer agent .
Neuropharmacological Potential
The compound's structure indicates possible activity as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Preliminary docking studies suggest favorable interactions with the active site of AChE .
Case Studies
- Study on MCF-7 and MDA-MB-231 Cells :
- Neuropharmacology Study :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolopyrimidine derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(4-Methylphenyl)-2-thioacetamide | Moderate anticancer activity | |
| Pyrrolopyrimidine derivative X | Strong AChE inhibition |
This comparison highlights the unique position of our compound in terms of dual anticancer and potential neuroprotective activities.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*The molecular formula of the target compound can be inferred as C24H22N4OS2 based on nomenclature rules.
Key Observations :
- Core Heterocycle: The pyrrolo[3,2-d]pyrimidine core in the target compound is distinct from benzoquinazoline () and pyranopyrimidine () derivatives, which may confer unique electronic properties and binding modes.
- Sulfanylacetamide Linker : All compounds share a sulfanylacetamide bridge, but substituent variations (e.g., sulfamoylphenyl in Compound 10 vs. phenyl in the target) modulate solubility and target specificity. The 3,4-dimethylphenyl group in the target may enhance steric hindrance compared to 2,6-dimethylphenyl analogs (), affecting receptor interactions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Inferred from Structural Analogues)
*LogP calculated using fragment-based methods.
Analysis :
- Lipophilicity : The target compound’s 3,4-dimethylphenyl group likely increases LogP compared to Compound 10’s sulfamoylphenyl, suggesting better blood-brain barrier penetration but lower aqueous solubility .
- Bioactivity : The benzoquinazoline derivative (Compound 10) demonstrated antimicrobial activity in preliminary studies, possibly due to the sulfamoyl group’s interaction with microbial enzymes. The target compound’s pyrrolopyrimidine core may favor kinase inhibition, analogous to pyrimidine-based kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
